tert-Butyl 3-(prop-2-ynoyl)morpholine-4-carboxylate

Description

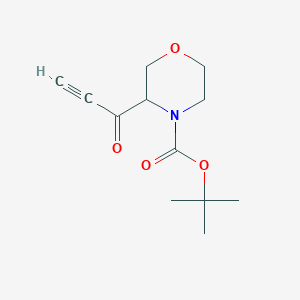

Chemical Structure: The compound tert-butyl 3-(prop-2-ynoyl)morpholine-4-carboxylate (CAS: 1824240-29-0) features a morpholine ring substituted at the 3-position with a propargyl (prop-2-ynoyl) group and at the 4-position with a tert-butyloxycarbonyl (Boc) protecting group . Its molecular formula is C₁₂H₁₉NO₃, with a molecular weight of 225.29 g/mol.

Properties

Molecular Formula |

C12H17NO4 |

|---|---|

Molecular Weight |

239.27 g/mol |

IUPAC Name |

tert-butyl 3-prop-2-ynoylmorpholine-4-carboxylate |

InChI |

InChI=1S/C12H17NO4/c1-5-10(14)9-8-16-7-6-13(9)11(15)17-12(2,3)4/h1,9H,6-8H2,2-4H3 |

InChI Key |

WWWVJIGNJVWEIR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOCC1C(=O)C#C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(prop-2-ynoyl)morpholine-4-carboxylate typically involves the reaction of morpholine derivatives with propargyl bromide in the presence of a base. The reaction conditions often include solvents like dichloromethane or tetrahydrofuran and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(prop-2-ynoyl)morpholine-4-carboxylate undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: It can undergo nucleophilic substitution reactions, where the propargyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophiles like amines, thiols, and halides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 3-(prop-2-ynoyl)morpholine-4-carboxylate is used as an intermediate in the synthesis of more complex molecules. It is particularly useful in the preparation of heterocyclic compounds and pharmaceuticals .

Biology

In biological research, this compound is used to study enzyme interactions and as a building block for bioactive molecules. It can be incorporated into larger molecules that interact with biological targets .

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It serves as a precursor for drugs targeting various diseases .

Industry

In the industrial sector, this compound is used in the manufacture of specialty chemicals and materials. Its unique structure makes it valuable for creating polymers and other advanced materials .

Mechanism of Action

The mechanism of action of tert-Butyl 3-(prop-2-ynoyl)morpholine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity. The exact pathways depend on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Key Features :

- Boc Group : Enhances stability during synthetic processes by protecting the amine functionality.

- Propargyl Substituent : The alkyne group enables participation in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), making it valuable for bioconjugation and polymer synthesis .

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparisons

The following table highlights structural analogs of tert-butyl morpholine carboxylates and their distinguishing features:

Biological Activity

tert-Butyl 3-(prop-2-ynoyl)morpholine-4-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and therapeutic implications based on current research findings.

Chemical Structure

The molecular structure of this compound features a morpholine ring substituted with a tert-butyl group and a propargyl moiety. This unique configuration is believed to contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its potential as an antitubercular agent and its role in inhibiting specific enzymatic pathways.

Antitubercular Activity

Recent studies have indicated that compounds similar to this compound exhibit promising antitubercular properties. For instance, research highlighted the optimization of triazine derivatives that include morpholine moieties, which demonstrated significant efficacy against Mycobacterium tuberculosis (M. tuberculosis) through mechanisms involving nitric oxide (NO•) release and inhibition of the InhA enzyme, crucial for fatty acid biosynthesis in bacteria .

The mechanisms by which this compound exerts its biological effects are still being elucidated. Key proposed mechanisms include:

- Inhibition of Enzymatic Pathways : The compound may inhibit critical enzymes involved in bacterial metabolism, particularly those linked to the fatty acid synthesis pathway.

- Nitric Oxide Release : Similar compounds have been shown to induce NO• production within bacterial cells, contributing to their bactericidal effects .

Research Findings and Case Studies

Several studies have explored the biological activity of related compounds, providing insights into their pharmacological profiles:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.